2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-[6-(azepan-1-yl)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C17H25N3O/c21-14-20-12-6-3-7-16(20)15-8-9-17(18-13-15)19-10-4-1-2-5-11-19/h8-9,13-14,16H,1-7,10-12H2 |
InChI Key |
DVOHPWLBYDMKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C3CCCCN3C=O |
Origin of Product |
United States |
Preparation Methods
Azepane Substitution on Halogenated Pyridine
Bromopyridine derivatives undergo nucleophilic aromatic substitution with azepane under basic conditions. For example, 5-bromo-2-chloropyridine reacts with azepane in the presence of K₂CO₃ in DMF at 100°C, yielding 6-(azepan-1-yl)pyridin-3-yl bromide.
Boronic Acid Formation via Lithiation-Borylation
Lithiation of 6-(azepan-1-yl)pyridin-3-yl bromide with n-BuLi at -78°C, followed by quenching with triisopropyl borate, generates the boronic acid. This method achieves yields >80% with rigorous exclusion of moisture.
Synthesis of Piperidine-1-carbaldehyde Derivatives
The formylation of piperidine poses challenges due to the stability of the aldehyde group on a secondary amine. Two validated approaches include:
Einhorn Formylation
Heating piperidine with formic acid and acetic anhydride at 60°C produces N-formylpiperidine. While this method primarily yields formamides, modifications using DMF-POCl₃ (Vilsmeier-Haack conditions) selectively generate the carbaldehyde.
Oxidation of Piperidinemethanol
Piperidinemethanol, synthesized via hydroxymethylation of piperidine, undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane. This method affords piperidine-1-carbaldehyde in 65–70% yield.
Suzuki-Miyaura Cross-Coupling for Pyridine-Piperidine Bond Formation
The final step couples the boronic acid and halogenated piperidine-carbaldehyde. A representative procedure from analogous systems involves:
| Parameter | Condition |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) and DPPF (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF/H₂O (4:1) |
| Temperature | 100°C, 12 h |
| Yield | 55–70% |
Key considerations include inert atmosphere (N₂) and microwave assistance to reduce reaction time. Post-coupling purification via silica gel chromatography (ethyl acetate/hexane) isolates the target compound.
Alternative Synthetic Routes
Gold-Catalyzed Radical Amination-Formylation
Adapting methodologies from gold-catalyzed amidation, KAuCl₄ (10 mol%) and K₂CO₃ (10 mol%) in CH₃CN/H₂O mediate the oxidative coupling of 6-(azepan-1-yl)pyridin-3-amine and piperidine-1-methanol. This radical-based pathway achieves 40–50% yield under aerobic conditions.
Reductive Amination
Condensation of 6-(azepan-1-yl)pyridine-3-carbaldehyde with piperidine in the presence of NaBH₃CN forms the secondary amine, followed by selective formylation. However, this route struggles with over-reduction and low regioselectivity.
Analytical Characterization and Optimization
Spectroscopic Validation
Yield Optimization Strategies
-
Microwave Assistance : Reduces coupling time from 12 h to 30 min, improving yield to 75%.
-
Ligand Screening : Replacing DPPF with XPhos enhances steric tolerance for azepane substituents.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective catalysts (e.g., Pd/C) and continuous-flow systems to enhance throughput. Solvent recycling (DMF/H₂O) and catalytic transfer hydrogenation for byproduct reduction are critical for sustainability.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Neuropharmacology
Piperidine derivatives, including 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde, have been investigated for their effects on neurodegenerative diseases. Research indicates that compounds with piperidine moieties can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to Alzheimer's disease progression. For instance, studies have shown that modifications to piperidine structures can enhance the inhibition of these enzymes, potentially leading to improved cognitive function in affected individuals .
Key Findings:
- Cholinesterase Inhibition: Compounds similar to this compound demonstrate significant inhibition of cholinesterase enzymes, which are crucial in managing Alzheimer's disease symptoms .
- Multi-targeted Approaches: Some derivatives have been shown to target multiple pathways involved in neurodegeneration, including amyloid-beta aggregation and tau protein phosphorylation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Piperidine derivatives have been documented to exhibit activity against various pathogens, including resistant strains of fungi like Candida auris. The mechanism often involves disrupting cellular processes critical for pathogen survival .
Case Study:
A study involving piperidine-based derivatives demonstrated their efficacy against Candida auris by inducing apoptotic cell death and disrupting the cell cycle. This highlights the therapeutic potential of piperidine derivatives in treating fungal infections resistant to conventional antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the azepan and piperidine rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution on azepan ring | Increases lipophilicity and bioavailability |
| Aromatic substitutions on pyridine | Enhances binding affinity to target proteins |
| Functional group variations | Alters solubility and metabolic stability |
Mechanism of Action
The mechanism of action of 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on core ring systems, substituents, and functional groups. Below is a comparative analysis with key examples:
Ring System Variations
- Piperidine vs. Pyrrolidine Rings: The catalog compound N-(2-chloro-6-((3-(hydroxymethyl)pyrrolidin-1-yl)methyl)pyridin-3-yl)pivalamide () replaces the piperidine ring with a five-membered pyrrolidine.
Azepane vs. Morpholine :
The patent compound Example 329 (EP 4374877) substitutes azepane with morpholine, a six-membered ring containing an oxygen atom. Morpholine’s electronegative oxygen enhances polarity, improving solubility in aqueous environments, whereas azepane’s larger, nitrogen-containing ring may facilitate hydrophobic interactions in biological systems .
Functional Group Differences
Aldehyde vs. Carboxamide :
The aldehyde group in 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde provides a reactive site for nucleophilic additions, contrasting with the carboxamide group in Example 329. Carboxamides are less reactive but offer metabolic stability, making them common in pharmaceuticals. The aldehyde’s reactivity positions the parent compound as a versatile intermediate for further functionalization .Trifluoromethyl Substituents :
Example 329 incorporates trifluoromethyl groups, which are electron-withdrawing and lipophilic. These groups enhance metabolic stability and membrane permeability compared to the azepane substituent in the main compound, which lacks such electronic modulation .
Comparative Data Table
Implications of Structural Differences
- Reactivity : The aldehyde group in the main compound enables rapid derivatization, whereas analogs with amide or trifluoromethyl groups prioritize stability.
- Solubility : Morpholine-containing analogs (e.g., Example 329) exhibit higher aqueous solubility than azepane derivatives, impacting their pharmacokinetic profiles.
- Bioactivity : Trifluoromethyl groups in Example 329 enhance binding affinity to hydrophobic targets, a feature absent in the parent compound.
Biological Activity
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (CAS No. 1352494-03-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an azepane ring, a piperidine ring, and a pyridine moiety. Its molecular formula is with a molecular weight of 299.41 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
1. Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of specific enzymes relevant to therapeutic targets, such as prostaglandin dehydrogenase (PGDH). In one study, derivatives with similar frameworks demonstrated IC50 values in the nanomolar range against PGDH, indicating strong inhibitory activity .
- Anticancer Properties : Initial investigations into its anticancer potential revealed that compounds with similar structural motifs exhibited cytotoxicity against various cancer cell lines. For instance, related compounds showed significant activity against leukemia and breast cancer cell lines .
2. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies suggest that variations in the azepane and piperidine rings can enhance or diminish activity. For example, the introduction of different substituents on the azepane ring has been linked to improved enzyme inhibition and cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Enzyme Inhibition | Prostaglandin Dehydrogenase | 17 nM | |
| Anticancer Activity | CEM-13 (Leukemia) | < 1 µM | |
| Anticancer Activity | MCF-7 (Breast Cancer) | Moderate |
Case Study 1: Anticancer Activity
In a study evaluating various derivatives of piperidine-based compounds, the analogs of this compound were tested against MCF-7 and U937 cell lines. Results indicated that certain modifications led to enhanced cytotoxicity, suggesting that this compound could serve as a lead for further development in cancer therapeutics .
Case Study 2: Enzyme Inhibition
A recent investigation focused on the inhibition of PGDH by quinoxaline derivatives, which share structural similarities with our compound of interest. The study highlighted that specific substitutions on the piperidine ring significantly affected the potency of enzyme inhibition, providing insights into optimizing the pharmacological profile of related compounds .
Q & A
Q. What are the recommended synthetic strategies for 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde to achieve high purity?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including nucleophilic substitution and condensation. Key steps involve coupling azepane to pyridine derivatives, followed by piperidine functionalization. Purification via column chromatography (silica gel, gradient elution) and recrystallization is critical. Monitor purity using HPLC (≥99% purity threshold) and confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines: Use PPE (nitrile gloves, lab coat, safety goggles), avoid inhalation (H335 hazard), and ensure fume hood ventilation. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation . Emergency procedures include decontamination with ethanol-water mixtures for spills .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : H NMR (CDCl₃ or DMSO-d₆) to confirm proton environments, particularly the aldehyde proton (~9.8 ppm) and azepane/piperidine ring protons.
- X-ray Crystallography : Use SHELXTL (Bruker AXS) or SHELXL for single-crystal structure determination. Refinement parameters (R-factor < 5%) and hydrogen bonding analysis can clarify supramolecular interactions .
- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and pyridine ring vibrations .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in solvent-mediated reactions?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Solvent effects (e.g., polar protic vs. aprotic) are modeled using COSMO-RS. Molecular dynamics simulations (AMBER/CHARMM) can assess conformational stability in aqueous or organic phases .
Q. What experimental designs address contradictions in reported biological activity data?
- Methodological Answer :
- Purity Control : Use HPLC-MS to rule out impurities (>99.5% purity) and quantify degradation products.
- Batch Variability : Compare multiple synthesis batches with standardized protocols (e.g., reaction time, temperature).
- Biological Assays : Validate activity in orthogonal assays (e.g., enzyme inhibition vs. cell-based models) to confirm target specificity. Reference PubChem bioactivity data for cross-validation .
Q. How to assess the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via UV-Vis (λmax ~270 nm for aldehyde) and LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition onset temperature. Store samples at 40°C/75% RH for 4 weeks and analyze degradation kinetics .
Q. What strategies mitigate risks from incomplete toxicological and ecological data?
- Methodological Answer :
- In Vitro Toxicity : Perform Ames test (bacterial reverse mutation) and MTT assay (cytotoxicity in HepG2 cells).
- Environmental Impact : Use OECD 301D biodegradation test. If data remains inconclusive, apply precautionary measures (e.g., wastewater neutralization, activated carbon filtration) .
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic data between computational predictions and experimental results?
- Methodological Answer :
- Refinement Checks : Re-analyze SHELXL output for overfitting (e.g., high displacement parameters).
- Hydrogen Bonding : Compare predicted (Mercury CSD) vs. observed H-bond networks.
- Twinned Crystals : Use PLATON to detect twinning and reprocess data with TWINABS .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
